N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Description
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinazoline moiety linked to a piperidine unit and a benzopyran carboxamide. The molecular formula is C22H26N6O with a molecular weight of approximately 390.48 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H26N6O |
Molecular Weight | 390.48144 g/mol |
CAS Number | 2034259-32-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes involved in cellular signaling pathways. The compound may exhibit agonistic or antagonistic properties depending on the target receptor, influencing processes such as cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated significant antitumor activity. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung cancer cells.
- The mechanism involves modulation of pathways related to apoptosis and cell cycle regulation.
Neuroprotective Effects
The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in neurodegenerative diseases:
- Preliminary studies indicate that it may act as an antagonist for certain GPCRs involved in neuroprotection.
- This activity could lead to therapeutic implications for conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity :
- Receptor Interaction :
- Structure–Activity Relationship (SAR) :
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-isochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23(21-13-16-5-1-2-6-17(16)14-29-21)26-18-9-11-27(12-10-18)22-19-7-3-4-8-20(19)24-15-25-22/h1-2,5-6,15,18,21H,3-4,7-14H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSVXWZAJGAONI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC5=CC=CC=C5CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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